molecular formula C9H6N2O3 B1603932 2-oxo-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid CAS No. 478677-93-9

2-oxo-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid

Cat. No. B1603932
M. Wt: 190.16 g/mol
InChI Key: XKRQAICSWGTWRE-UHFFFAOYSA-N
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Description

“2-oxo-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid” is a compound with the CAS Number: 478677-93-9 and a molecular weight of 190.16 . It is also known by its IUPAC name "oxo (1H-pyrrolo [2,3-b]pyridin-3-yl)acetic acid" .


Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, (2-Oxo-2,3-dihydroimidazo [1,2-a]pyridin-3-yl)acetic acids were prepared from 2-aminopyridines by acylation with maleic or citraconic anhydrides and followed by Michael addition .


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C9H6N2O3 .

Scientific Research Applications

Fibroblast Growth Factor Receptor Inhibitors

  • Summary of Application: The compound is used as a potent inhibitor of fibroblast growth factor receptors (FGFRs), which play an essential role in various types of tumors . Therefore, targeting FGFRs represents an attractive strategy for cancer therapy .
  • Methods of Application: The compound was tested in vitro on breast cancer 4T1 cells . The compound inhibited cell proliferation and induced apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells .
  • Results or Outcomes: The compound exhibited potent FGFR inhibitory activity (FGFR1–4 IC50 values of 7, 9, 25 and 712 nM, respectively) . It inhibited breast cancer 4T1 cell proliferation and induced its apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells .

Rare Earth Metal Ions Adsorption

  • Summary of Application: The compound is used in adsorbents synthesized from natural sodium alginate polymers for the adsorption of rare earth metal ions .
  • Methods of Application: The adsorbents were synthesized from natural sodium alginate polymers incorporated with varying concentrations of the compound . The adsorption properties were analyzed .
  • Results or Outcomes: The pristine sodium alginate gel demonstrated adsorption capacities of 222.4, 202.6, 199.1 and 398.0 mg g−1 for La, Gd, Y, and Sc, respectively . The composite gel infused with the compound at a 1:1 ratio exhibited adsorption values of 278.2, 270.6, 283.2 and 374.9 mg g−1 for the same elements .

Safety And Hazards

The compound is associated with the GHS07 pictogram and has the signal word “Warning”. Hazard statements include H315, H319, and H335. Precautionary statements include P261, P305+351+338, and P302+352 .

properties

IUPAC Name

2-oxo-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O3/c12-7(9(13)14)6-4-11-8-5(6)2-1-3-10-8/h1-4H,(H,10,11)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKRQAICSWGTWRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NC=C2C(=O)C(=O)O)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10619980
Record name Oxo(1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10619980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-oxo-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid

CAS RN

478677-93-9
Record name Oxo(1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10619980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
A Krušič - 2020 - repozitorij.uni-lj.si
Iz N-(2-cikloheptiletil)-3-(1H-indol-3-il) propanamida sem v dveh korakih pripravila amin N-(3-(1H-indol-3-il) propil)-N-(2-cikloheptiletil) butan-1-amin (η= 30%), ki sem ga uspešno …
Number of citations: 1 repozitorij.uni-lj.si

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